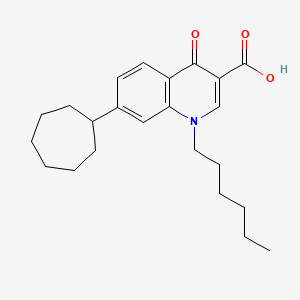

7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 8.90 (s, 1H, H-2)

- δ 8.25 (d, J=8.4 Hz, 1H, H-5)

- δ 7.55 (d, J=8.4 Hz, 1H, H-6)

- δ 3.20 (t, J=7.2 Hz, 2H, hexyl CH₂)

- δ 2.85 (m, 1H, cycloheptyl CH)

- δ 1.60–1.20 (m, 22H, alkyl/cycloalkyl CH₂)

- δ 12.10 (s, 1H, COOH)

¹³C NMR (100 MHz, CDCl₃) :

Infrared Spectroscopy (IR)

UV-Visible Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (m/z) : 370.2 [M+H]⁺ (calc. 369.5)

- Fragmentation Pattern :

- m/z 352.2 (loss of H₂O)

- m/z 265.1 (cleavage of hexyl chain)

- m/z 191.0 (quinoline core)

Properties

CAS No. |

55376-99-3 |

|---|---|

Molecular Formula |

C23H31NO3 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

7-cycloheptyl-1-hexyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C23H31NO3/c1-2-3-4-9-14-24-16-20(23(26)27)22(25)19-13-12-18(15-21(19)24)17-10-7-5-6-8-11-17/h12-13,15-17H,2-11,14H2,1H3,(H,26,27) |

InChI Key |

WFUXXRREHGGJCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C=C(C(=O)C2=C1C=C(C=C2)C3CCCCCC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Ethyl Ester

- Starting from appropriate substituted anilines or anthranilic acid derivatives, the quinoline ring is constructed via condensation with β-ketoesters or related precursors.

- The ethyl ester of 4-hydroxyquinoline-3-carboxylic acid is prepared as an intermediate.

Step 2: Hydrolysis to 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

- The ethyl ester is refluxed with sodium hydroxide solution (2N) for approximately 2 hours to hydrolyze the ester group.

- After cooling, acidification to pH 4 with hydrochloric acid precipitates the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- The product is filtered, washed, and dried, yielding a pale white solid with high yield (~92%).

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH (2N), reflux, 2 h | Conversion of ester to acid | 92 |

| Acidification | HCl to pH 4 | Precipitation of acid | - |

N-Alkylation at Position 1 with Hexyl Group

- N-Alkylation is performed on the quinoline nitrogen using hexyl halides (e.g., 1-bromohexane) in the presence of a strong base such as sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF).

- The reaction is typically carried out under inert atmosphere (nitrogen) at elevated temperatures (~90-100 °C) to ensure efficient alkylation.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| N-Alkylation | Hexyl bromide, NaH, DMF, 90 °C, N2 | Formation of 1-hexyl derivative | 50-96 |

Cyclization and Final Assembly

- The key cyclization step involves refluxing intermediates such as 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters in a methanol/phenyl ether mixture with sodium methanolate to form the quinoline-4-one core.

- Subsequent N-alkylation and coupling steps yield the final this compound.

Representative Reaction Scheme Summary

| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Ester hydrolysis | NaOH (2N), reflux, 2 h; acidify with HCl pH 4 | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid |

| 2 | Amide coupling | Cycloheptyl amine, PS-HOBt, PyBOP, DIEA, DMF | 7-Cycloheptyl substituted intermediate |

| 3 | N-Alkylation | 1-Bromohexane, NaH, DMF, 90 °C, N2 | 1-Hexyl substituted quinoline derivative |

| 4 | Cyclization | Sodium methanolate, MeOH/phenyl ether reflux | 4-Oxo-1,4-dihydroquinoline core |

Research Findings and Yields

- The hydrolysis step to obtain the quinoline acid core typically achieves yields around 90-92%.

- N-Alkylation yields vary between 50-96%, depending on reaction conditions and substrate purity.

- Coupling reactions using polystyrene-supported HOBt and PyBOP provide moderate to good yields (25-80%) for amide bond formation.

- The overall synthetic route is efficient and amenable to structural modifications for SAR studies.

Analytical and Purification Notes

- Purification is commonly performed by filtration of precipitates, recrystallization, and column chromatography using silica gel.

- Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.

- Final compounds are typically isolated as solids with characteristic melting points and spectral data confirming structure.

Chemical Reactions Analysis

Types of Reactions: 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogenation and alkylation reactions can introduce new functional groups to the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and alkylating agents like alkyl halides are employed.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the quinolone-binding site on the DNA gyrase enzyme, disrupting its function and leading to the accumulation of DNA breaks.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Quinoline Derivatives

*logP values estimated using XLogP3 or analogous methods where available.

Research Findings and Trends

- Lipophilicity vs.

- Metabolic Stability : Bulky substituents (e.g., cycloheptyl) may reduce CYP450-mediated metabolism, extending half-life relative to acetylated analogs .

- Antimicrobial Spectrum : Position 7 modifications correlate with Gram-negative vs. Gram-positive activity; the target compound’s cycloheptyl may broaden spectrum .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

- Methodological Answer : Synthesis routes for quinolonecarboxylic acid derivatives typically involve cyclization of substituted anilines with β-keto esters, followed by functionalization at the 1- and 7-positions. For the target compound, introducing the cycloheptyl and hexyl substituents requires careful selection of alkylation agents (e.g., cycloheptyl bromide and hexyl chloride) under basic conditions (e.g., K₂CO₃ in DMF). Protecting groups (e.g., tert-butoxycarbonyl for amines) may be necessary to prevent side reactions during multi-step synthesis. Patents such as EP0153163 highlight the importance of substituent compatibility and reaction sequence optimization .

Q. How can researchers determine the purity and identity of the compound post-synthesis?

- Methodological Answer : Purity can be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 270 nm. Structural confirmation requires a combination of NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, in related compounds (e.g., ethyl 7-chloro-1-cyclopropyl derivatives), ¹H NMR typically shows distinct signals for the cycloalkyl (δ 1.2–2.1 ppm) and carboxylic acid (δ 12–14 ppm) groups. X-ray crystallography, as demonstrated in studies of similar quinolones, can resolve steric effects from bulky substituents .

Advanced Research Questions

Q. How do substitution patterns at the 1- and 7-positions influence the antibacterial activity of 4-oxo-quinoline-3-carboxylic acid derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky substituents at the 1-position (e.g., cycloheptyl) enhance Gram-positive activity by improving membrane penetration, while polar groups at the 7-position (e.g., piperazinyl in clinafloxacin) target DNA gyrase. For the target compound, compare minimal inhibitory concentrations (MICs) against S. aureus and E. coli using broth microdilution assays. Computational modeling (e.g., molecular docking with E. coli gyrase) can predict binding affinity differences caused by hexyl vs. cyclopropyl groups .

Q. What strategies are effective in resolving low solubility of the compound in aqueous media for in vitro assays?

- Methodological Answer : Low solubility is common in hydrophobic quinolones. Strategies include:

- Salt formation : Convert the carboxylic acid to a sodium or hydrochloride salt.

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance dissolution.

- Prodrug design : Synthesize ester derivatives (e.g., ethyl ester analogs as in CAS 75001-63-7) that hydrolyze in vivo to the active acid form. Solubility can be quantified via shake-flask method with UV-Vis spectrophotometry .

Q. How can crystallographic data inform the optimization of solid-state stability for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals intermolecular interactions (e.g., C–H···O/Cl bonds) that stabilize the crystal lattice. For the target compound, analyze packing motifs to identify hygroscopic sites. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can assess stability under varying humidity. Polymorph screening (via solvent recrystallization) may identify more stable crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.